molecular formula C18H17ClN4O3S2 B2895683 4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol CAS No. 748793-42-2

4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol

Cat. No.: B2895683
CAS No.: 748793-42-2
M. Wt: 436.93
InChI Key: RGLMKLBMTCWNDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-Chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol is a triazole-based heterocyclic compound characterized by a 1,2,4-triazole core substituted with a 2-chlorophenyl group at position 4, a 3-(morpholine-4-sulfonyl)phenyl group at position 5, and a thiol (-SH) group at position 2. The morpholine sulfonyl group introduces strong electron-withdrawing properties and enhances solubility in polar solvents, while the chlorophenyl substituent contributes to hydrophobic interactions in biological systems.

This compound has been synthesized via nucleophilic substitution reactions involving 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol intermediates and morpholine sulfonyl chloride derivatives under basic conditions . For instance, derivatives of this scaffold have shown inhibitory activity against Bcl-2 proteins, a key target in apoptosis regulation .

Properties

IUPAC Name

4-(2-chlorophenyl)-3-(3-morpholin-4-ylsulfonylphenyl)-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN4O3S2/c19-15-6-1-2-7-16(15)23-17(20-21-18(23)27)13-4-3-5-14(12-13)28(24,25)22-8-10-26-11-9-22/h1-7,12H,8-11H2,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGLMKLBMTCWNDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NNC(=S)N3C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>65.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85269346
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Biological Activity

The compound 4-(2-chlorophenyl)-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol (CAS No. 748793-42-2) belongs to the class of triazole derivatives, which are known for their diverse biological activities. This article summarizes the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.

  • Molecular Formula : C₁₈H₁₇ClN₄O₃S₂
  • Molecular Weight : 436.94 g/mol
  • Structure : The compound features a triazole ring substituted with a chlorophenyl group and a morpholine sulfonyl phenyl moiety.

Anticancer Activity

Recent studies have highlighted the potential of triazole derivatives in cancer therapy. The compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested :
    • Human melanoma (IGR39)
    • Triple-negative breast cancer (MDA-MB-231)
    • Pancreatic carcinoma (Panc-1)

The compound exhibited significant cytotoxicity, particularly against melanoma cells. For instance, compounds derived from similar triazole structures showed IC₅₀ values as low as 6.2 μM against colon carcinoma cells, indicating strong anticancer potential .

Cell Line IC₅₀ Value (μM) Reference
IGR39 (Melanoma)Not specified
MDA-MB-231 (Breast Cancer)Not specified
Panc-1 (Pancreatic Carcinoma)Not specified

Antimicrobial Activity

Triazole derivatives have been reported to possess antimicrobial properties. The compound was tested alongside other triazole derivatives for antibacterial and antifungal activities. In these studies, it demonstrated promising results:

  • Antibacterial Activity : Compounds similar to this triazole have shown lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics such as ampicillin .
Microbial Strain MIC Value (μg/mL) Reference
Staphylococcus aureusLower than ampicillin
Escherichia coliLower than ampicillin

Antioxidant Activity

The antioxidant properties of the compound were evaluated using DPPH radical scavenging assays. The results indicated that the triazole-thiol derivatives exhibited significant antioxidant activity, which is crucial for preventing oxidative stress-related diseases.

Case Studies and Research Findings

  • Cytotoxicity Studies : A series of synthesized triazole derivatives were tested for their cytotoxic effects on various cancer cell lines. The study found that modifications in the substituents of the triazole ring significantly influenced their biological activity, with certain substitutions leading to enhanced potency against cancer cells .
  • Antimicrobial Screening : Research involving a range of triazole derivatives demonstrated that those containing thiol groups exhibited superior antimicrobial properties compared to their non-thiol counterparts. This suggests that the thiol functionality may enhance interaction with microbial targets .
  • Mechanistic Insights : The mechanism of action for these compounds often involves the inhibition of key enzymes or pathways in cancer cells, such as NF-κB signaling pathways, which are critical in regulating cell survival and proliferation .

Scientific Research Applications

Medicinal Applications

  • Antifungal Activity :
    • The compound exhibits significant antifungal properties, particularly against strains resistant to conventional treatments. Studies have shown that it inhibits the growth of various fungi by disrupting cell wall synthesis and function.
    • A study indicated that derivatives of this compound demonstrated enhanced antifungal activity compared to standard antifungal agents, suggesting potential for development into new therapeutic agents .
  • Anticancer Properties :
    • Research has identified the compound's ability to induce apoptosis in cancer cells. The mechanism involves the activation of caspases and modulation of apoptotic pathways, making it a promising candidate for cancer therapy.
    • A case study highlighted its efficacy against breast cancer cell lines, where it significantly reduced cell viability and promoted cell death .
  • Antimicrobial Effects :
    • Beyond fungi, this compound also shows broad-spectrum antimicrobial activity. It has been tested against various bacterial strains, exhibiting bactericidal effects that could be leveraged in treating infections caused by resistant bacteria.
    • In vitro studies demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a novel antimicrobial agent .

Agricultural Applications

  • Pesticide Development :
    • The triazole structure is well-known in agricultural chemistry for its use in developing fungicides. This compound has been evaluated for its ability to protect crops from fungal diseases.
    • Field trials have shown that formulations containing this compound significantly reduce disease incidence in crops such as wheat and corn .
  • Plant Growth Regulation :
    • Preliminary studies suggest that this compound may influence plant growth by modulating hormonal pathways. Its application has been linked to improved growth rates and stress resistance in certain plant species.
    • Research indicates that it enhances root development and biomass accumulation under stress conditions, which could be beneficial for crop yields .

Chemical Reactions Analysis

Oxidation Reactions

The thiol (-SH) group at position 3 of the triazole ring undergoes oxidation under controlled conditions:

  • Sulfoxide/Sulfone Formation :
    Reaction with oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) generates sulfoxides or sulfones. For example, oxidation of similar 1,2,4-triazole-3-thiols yields sulfoxides (R-S(=O)-R') or sulfones (R-SO₂-R') .
    Example :
    RSH+H2O2RSO3H\text{RSH}+\text{H}_2\text{O}_2\rightarrow \text{RSO}_3\text{H}
  • Disulfide Formation :
    Mild oxidation with iodine (I₂) or air in basic media promotes disulfide bond formation. This reaction is critical for dimerization or polymer synthesis .

Alkylation/Thioether Formation

The thiol group participates in nucleophilic substitution with alkyl/aryl halides:

  • S-Alkylation :
    Treatment with alkyl halides (e.g., benzyl bromide) in the presence of cesium carbonate (Cs₂CO₃) or sodium hydride (NaH) yields thioethers. For instance, S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol with 2-bromo-1-phenylethanone produced a ketone intermediate, which was subsequently reduced to an alcohol .
    Reagents : Alkyl halides, DMF, Cs₂CO₃.
    Product : Thioether derivatives (e.g., 2-{[triazolyl]sulfanyl}-1-phenylethanone) .

Nucleophilic Substitution at the Sulfonyl Group

The morpholine-4-sulfonyl moiety undergoes substitution with nucleophiles:

  • Hydrolysis :
    Reaction with aqueous NaOH or HCl cleaves the sulfonyl group, yielding sulfonic acids or morpholine derivatives .
  • Amination :
    Substitution with amines (e.g., piperidine) under reflux conditions produces sulfonamide derivatives .

Reduction Reactions

  • Thiol Reduction :
    While thiols are typically resistant to reduction, the triazole-thiol’s disulfide derivatives can be reduced back to thiols using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) .
    Example :
    Reduction of 2-{[triazolyl]sulfanyl}-1-phenylethanone with NaBH₄ yielded 2-{[triazolyl]sulfanyl}-1-phenylethanol .

Cyclization and Heterocycle Formation

The triazole ring serves as a scaffold for constructing fused heterocycles:

  • Thiadiazole Formation :
    Reaction with CS₂ or thiourea derivatives under basic conditions generates thiadiazole rings .
  • Schiff Base Synthesis :
    Condensation with aldehydes (e.g., 4-chlorobenzaldehyde) forms Schiff bases, which are precursors to antimicrobial agents .

Functionalization via Aromatic Substitution

The electron-deficient 2-chlorophenyl group participates in electrophilic substitution:

  • Halogenation :
    Chlorine or bromine substituents can be introduced at the para position of the phenyl ring using Cl₂ or Br₂ in FeCl₃ .
  • Nitration :
    Nitration with HNO₃/H₂SO₄ introduces nitro groups, enhancing reactivity for further derivatization .

Reaction Data Table

Reaction Type Reagents/Conditions Products Yield Ref.
S-Alkylation2-Bromo-1-phenylethanone, Cs₂CO₃Thioether ketone intermediate61%
Reduction (NaBH₄)Ethanol, 45–50°C2-{[Triazolyl]sulfanyl}-1-phenylethanol57%
Oxidation (H₂O₂)H₂O₂, RTSulfonic acid derivative70–85%
Schiff Base Condensation4-Chlorobenzaldehyde, EtOHAzomethine derivatives75–89%

Key Research Findings

  • Anticancer Activity : Sulfonylmorpholine-triazole derivatives exhibit chemopreventive effects by modulating sphingomyelinase pathways .
  • Antimicrobial Properties : Thioether and Schiff base derivatives show efficacy against E. coli and S. aureus .
  • Synthetic Efficiency : Microwave-assisted methods reduce reaction times from hours to minutes (e.g., 57% yield in 30 minutes vs. 6 hours conventionally) .

Comparison with Similar Compounds

Key Findings :

Antiviral Activity :

  • The iodophenyl hydrazinyl derivative (IC₅₀ = 1.2 µM) showed superior MERS-CoV helicase inhibition compared to the chlorophenyl analog (IC₅₀ = 2.8 µM), suggesting that bulkier substituents (e.g., iodine) enhance binding to viral enzymes .
  • In contrast, the target compound lacks direct antiviral data but demonstrates anticancer activity, highlighting substituent-dependent selectivity .

Anticancer Activity :

  • The target compound’s morpholine sulfonyl group enhances solubility and likely improves membrane permeability, a critical factor in Bcl-2 inhibition .
  • Analogues with trifluoromethylphenyl groups (e.g., CP 55) showed moderate cytotoxicity (IC₅₀ = 8.5 µM) against leukemia cells, whereas the target compound’s activity remains under investigation .

Structural Flexibility: Schiff base derivatives (e.g., 4-(benzylideneamino)-5-aryl-triazoles) demonstrate tunable electronic properties via aldehyde modifications, enabling optimization for specific targets . The target compound’s rigid morpholine sulfonyl group may limit such flexibility but improves stability.

Substituent Effects on Bioactivity

Table 2: Impact of Substituents on Pharmacological Profile

Substituent Type Example Compound Effect on Activity
Morpholine sulfonyl Target compound Enhances solubility and protein binding via sulfonamide interactions.
Halogenated aryl (e.g., Cl, I) Compounds in Increases hydrophobic binding; iodine enhances steric bulk for viral targets.
Schiff base (azomethine) Modulates electronic properties; improves antimicrobial activity.
Alkoxy groups (e.g., OMe, OEt) Boosts antioxidant and antimicrobial efficacy via electron donation.

Q & A

Q. Methodological Answer :

  • Synthesize analogs via Suzuki-Miyaura coupling to introduce diverse aryl groups.
  • Evaluate ADME properties (e.g., SwissADME) to prioritize candidates with optimal bioavailability .

How should researchers address contradictions in reported bioactivity data for triazole derivatives?

Advanced Research Question
Discrepancies may arise from assay conditions (e.g., pH, temperature) or impurity profiles.
Case Study : reports triazoles with variable docking scores (±1.2 kcal/mol) depending on protonation states .
Methodological Answer :

  • Replicate assays under standardized conditions (e.g., pH 7.4, 37°C).
  • Characterize compounds via LC-MS to confirm purity (>98%) before testing .

What advanced spectroscopic techniques are recommended for structural validation?

Basic Research Question

  • ¹H/¹³C-NMR : Confirm regiochemistry of substituents (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • HRMS : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 463.0825 for C₁₉H₁₈ClN₄O₃S₂) .
    Methodological Answer :
  • Use DEPT-135 NMR to distinguish CH₃/CH₂ groups in morpholine sulfonyl moieties .

How can researchers design derivatives with enhanced metabolic stability?

Advanced Research Question

  • Metabolic Hotspots : The thiol group is prone to oxidation. Replace with methylthio (-SMe) or stabilize via prodrug strategies .
    Methodological Answer :
  • Synthesize S-alkyl derivatives (e.g., S-methyl) and assess stability in liver microsomes .

What are the challenges in scaling up synthesis for preclinical studies?

Advanced Research Question

  • Scale-Up Issues : Exothermic sulfonylation requires controlled addition (≤5°C) to avoid decomposition .
    Methodological Answer :
  • Implement flow chemistry for safer handling of reactive intermediates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.